2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features an indene moiety, a prop-2-ynyl group, and a dimethoxyphenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to produce nitromethylindene. The final steps involve hydrogenation over palladium on carbon (Pd/C) to yield the amine, which is then treated with hydrogen chloride to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or acetamide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, which also exhibit a wide range of biological activities.
Imidazole Derivatives: Known for their therapeutic potential and diverse biological properties.
Uniqueness
2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indene moiety with a prop-2-ynyl group and a dimethoxyphenylacetamide structure sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-13-24(20-11-9-16-7-5-6-8-18(16)20)15-22(25)23-19-14-17(26-2)10-12-21(19)27-3/h1,5-8,10,12,14,20H,9,11,13,15H2,2-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGVGXCMHSPBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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